molecular formula C21H16N2O3 B5767275 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B5767275
M. Wt: 344.4 g/mol
InChI Key: WSVCJHJFWZEKPY-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole coreThe reaction conditions often include the use of catalysts such as phosphorous trichloride in chlorobenzene at elevated temperatures (130-135°C) to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquid catalysts and nanocatalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain pathways or the activation of others. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide
  • 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
  • 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the benzoxazole core with phenyl and phenoxyacetamide groups provides a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c24-20(14-25-17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)26-21/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVCJHJFWZEKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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